molecular formula C8H14N2OS B1384030 Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine CAS No. 2060032-03-1

Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine

Cat. No.: B1384030
CAS No.: 2060032-03-1
M. Wt: 186.28 g/mol
InChI Key: PMNOLNOAOUCWMO-UHFFFAOYSA-N
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Description

Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine is a novel chemical compound with the molecular formula C₈H₁₄N₂OS and a molecular weight of 186.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine typically involves the reaction of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst under solvent-free conditions . This method yields thiophene derivatives in high yields, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are still under development. the scalability of the synthetic routes mentioned above is being explored to meet the demands of various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is being investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine include:

  • This compound derivatives
  • Other cyano-substituted amines
  • Sulfur-containing organic compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a cyano group, a cyclohexyl ring, and a sulfur-containing functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(cyclohexyl-methyl-oxo-λ6-sulfanylidene)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-12(11,10-7-9)8-5-3-2-4-6-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNOLNOAOUCWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC#N)(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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